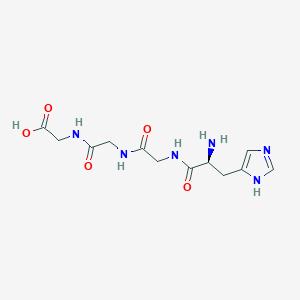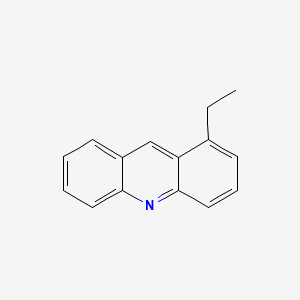
Ethylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylacridine is an organic compound belonging to the acridine family, characterized by a nitrogen-containing heterocyclic structure Acridines are known for their broad range of biological activities and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethylacridine can be synthesized through several methods. One common approach involves the alkylation of acridine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Reactants: Acridine and ethyl halide (e.g., ethyl bromide or ethyl chloride)
Catalyst: A strong base such as sodium hydroxide or potassium hydroxide
Solvent: Anhydrous ethanol or dimethyl sulfoxide
Conditions: Refluxing the mixture at elevated temperatures (around 80-100°C) for several hours
Industrial Production Methods: Industrial production of 1-ethylacridine often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
1-Ethylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of acridine derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroacridine derivatives.
Substitution: Electrophilic substitution reactions are common, where 1-ethylacridine reacts with electrophiles like halogens or nitro groups, leading to substituted acridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst
Major Products:
- Oxidation products: Acridine derivatives with hydroxyl or carbonyl groups
- Reduction products: Dihydroacridine derivatives
- Substitution products: Halogenated or nitro-substituted acridines
Applications De Recherche Scientifique
1-Ethylacridine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe for studying biological molecules and cellular processes.
Medicine: Explored for its anticancer properties, particularly as a DNA intercalator that can inhibit the activity of topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 1-ethylacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, inhibiting the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s planar structure allows it to insert between DNA base pairs, leading to the stabilization of DNA-topoisomerase complexes and ultimately causing cell death in rapidly dividing cells, such as cancer cells.
Comparaison Avec Des Composés Similaires
1-Ethylacridine can be compared with other acridine derivatives, such as:
Acridine: The parent compound, known for its broad range of biological activities and industrial applications.
9-Aminoacridine: A derivative with potent antimicrobial and anticancer properties.
Amsacrine: A clinically used anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Uniqueness of 1-Ethylacridine: 1-Ethylacridine stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct interactions with biological targets and different pharmacokinetic properties compared to other acridine derivatives.
Propriétés
Numéro CAS |
875213-88-0 |
|---|---|
Formule moléculaire |
C15H13N |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-ethylacridine |
InChI |
InChI=1S/C15H13N/c1-2-11-7-5-9-15-13(11)10-12-6-3-4-8-14(12)16-15/h3-10H,2H2,1H3 |
Clé InChI |
DAYRZZGPASHLDX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=NC3=CC=CC=C3C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)
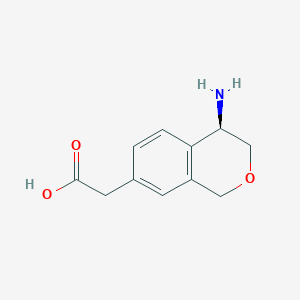
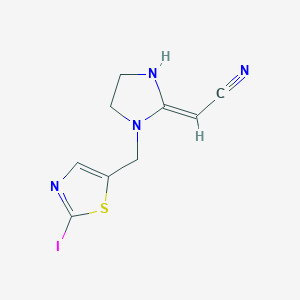
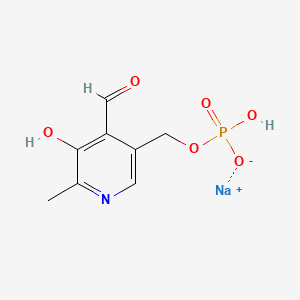
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)
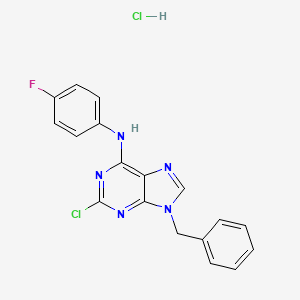
![Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12930528.png)
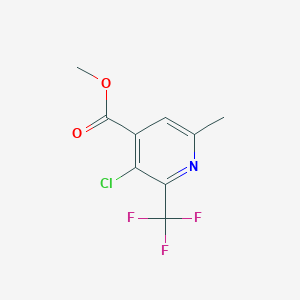
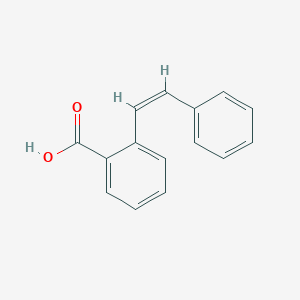
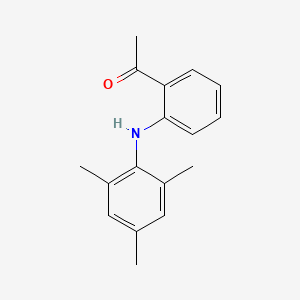
![Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930544.png)

